molecular formula C8H11N3O2 B3025544 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid CAS No. 55684-37-2

2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid

Cat. No. B3025544
CAS RN: 55684-37-2
M. Wt: 181.19 g/mol
InChI Key: QRKUBNPZXCXYKE-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid is a chemical compound with the molecular formula C6H9N3 . It is also known by other names such as 2-Amino-4,6-dimethylpyrimidine and 4,6-Dimethyl-2-aminopyrimidine .


Molecular Structure Analysis

The molecular structure of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid include a molecular weight of 123.1558 . It is a solid at room temperature . Its boiling point is 252-254 degrees Celsius .

Scientific Research Applications

Bioactive Peptides and Amino Acids in Health

Bioactive peptides derived from natural proteins, including those similar in structure to "2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid", have significant health implications. They influence various biological processes, evoking behavioral, gastrointestinal, hormonal, immunological, neurological, and nutritional responses. The therapeutic potential of these peptides in treating infections or preventing diseases underscores the importance of amino acid derivatives in biomedical sciences (Clare & Swaisgood, 2000).

Antimicrobial Properties of Amino Acid Derivatives

Amino acid derivatives, including structures related to "2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid", possess antimicrobial properties. These compounds are of interest for their potential to improve food safety by inhibiting spoilage and foodborne pathogens, representing a natural alternative for food preservation. The antimicrobial properties stem from their ability to interfere with the growth of undesired microorganisms, indicating their importance in food engineering and safety (Reis et al., 2012).

Role in Enzymatic Functions and Disease Mechanisms

The enzymatic roles and involvement in disease mechanisms of related compounds highlight the significance of understanding the functions of specific amino acid derivatives. For example, the enzymatic activity of ACE2, which is related to the broader family of enzymes that might interact with compounds similar to "2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid", is critical in regulating the renin-angiotensin system and has implications for diseases such as COVID-19 and cardiovascular disorders (Gheblawi et al., 2020). This underscores the potential pharmacological applications of related amino acid derivatives in treating or understanding various health conditions.

properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-5-3-6(2)11-8(10-5)9-4-7(12)13/h3H,4H2,1-2H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKUBNPZXCXYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310226
Record name Glycine, N-(4,6-dimethyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid

CAS RN

55684-37-2
Record name NSC222816
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-(4,6-dimethyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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